molecular formula C18H18BrFN2O2 B2388982 1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(4-fluorophenyl)ethanone CAS No. 1448126-37-1

1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(4-fluorophenyl)ethanone

Cat. No.: B2388982
CAS No.: 1448126-37-1
M. Wt: 393.256
InChI Key: YUEKTEFNCZJWAU-UHFFFAOYSA-N
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Description

1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(4-fluorophenyl)ethanone is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure with a bromopyridinyl group, a piperidinyl group, and a fluorophenyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(4-fluorophenyl)ethanone typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 3-bromopyridine with piperidine under specific conditions to form the bromopyridinyl-piperidinyl intermediate. This intermediate is then reacted with 4-fluorobenzoyl chloride to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(4-fluorophenyl)ethanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromopyridinyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(4-fluorophenyl)ethanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(4-fluorophenyl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(4-fluorophenyl)ethanone
  • 1-(4-((3-Iodopyridin-2-yl)oxy)piperidin-1-yl)-2-(4-fluorophenyl)ethanone
  • 1-(4-((3-Methylpyridin-2-yl)oxy)piperidin-1-yl)-2-(4-fluorophenyl)ethanone

Uniqueness

1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(4-fluorophenyl)ethanone is unique due to the presence of the bromopyridinyl group, which imparts distinct reactivity and properties compared to its analogs. The bromine atom can participate in specific interactions and reactions that are not possible with other halogens or substituents.

Properties

IUPAC Name

1-[4-(3-bromopyridin-2-yl)oxypiperidin-1-yl]-2-(4-fluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrFN2O2/c19-16-2-1-9-21-18(16)24-15-7-10-22(11-8-15)17(23)12-13-3-5-14(20)6-4-13/h1-6,9,15H,7-8,10-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUEKTEFNCZJWAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=C(C=CC=N2)Br)C(=O)CC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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